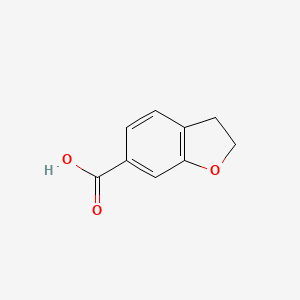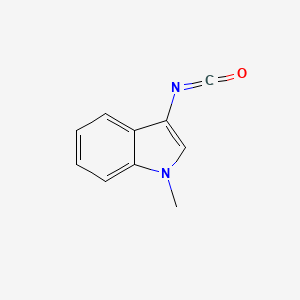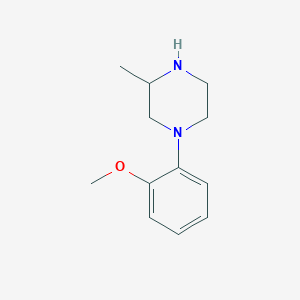
2,3-Dihydrobenzofuran-6-carboxylic acid
概要
説明
2,3-Dihydrobenzofuran-6-carboxylic acid is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofuran-6-carboxylic acid involves a cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid to promote the annulation between aryl iodides and epoxides . This process provides highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .Molecular Structure Analysis
The structure of a similar compound, trans-2-hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic acid, was elucidated using 1D, 2D NMR analysis and mass spectrometry . It was the first reported 2,3-dihydrobenzofuran derivative having a carboxyl residue at C-5 and an isopentene moiety at C-7 .Chemical Reactions Analysis
The major compound found in the pyrolysis of Dendrocalamus asper biomass was 2,3-dihydrobenzofuran . This indicates that 2,3-dihydrobenzofuran-6-carboxylic acid can be produced from biomass through pyrolysis .科学的研究の応用
Synthesis and Pharmaceutical Applications
2,3-Dihydrobenzofuran-6-carboxylic acid has been utilized in various synthetic approaches. For instance, an enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, a precursor of (+)-efaroxan, was developed using a Baylis–Hillman adduct. (+)-Efaroxan is an α2 adrenoreceptor antagonist indicated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, migraine, and type II diabetes (Silveira & Coelho, 2005).
Synthesis of Related Compounds
Research has also focused on synthesizing related compounds from 2,3-dihydrobenzofuran-6-carboxylic acid. One study demonstrated the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid from 3,5-dihydroxybenzoate, which involved thermal one-pot cyclization and base-catalyzed hydrolysis (Mori et al., 2020).
Novel Synthesis Methods
There has been a development of novel synthesis methods for 2,3-dihydrobenzofuran derivatives. For example, an electrochemical aryl radical generation and 5-exo cyclization followed by carboxylation sequence was used for facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids (Senboku, Michinishi, & Hara, 2011).
Diversity-Oriented Synthesis
Efficient synthetic protocols have been reported for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. These compounds are core components in many biologically active natural and synthetic compounds, including approved drugs (Qin et al., 2017).
Metal-Free Synthesis
A metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans, notable for its high atom economy and functional group tolerance (Chen et al., 2015).
Therapeutic Applications
Some 2,3-dihydrobenzofuran derivatives exhibit significant therapeutic potential. For instance, novel 2,3-dihydrobenzofuran-2-carboxylic acids have been synthesized as potent and subtype-selectivePPARalpha agonists, showing promise in the treatment of dyslipidemia with excellent cholesterol- and triglyceride-lowering activity in animal models (Shi et al., 2005).
Biocatalytic Strategies
A biocatalytic strategy has been reported for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans. This approach involves benzofuran cyclopropanation with engineered myoglobins, expanding the biocatalytic toolbox for asymmetric C-C bond transformations (Vargas, Khade, Zhang, & Fasan, 2019).
Safety And Hazards
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWYEADOSDCIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593564 | |
| Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-6-carboxylic acid | |
CAS RN |
301836-57-7 | |
| Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)




![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)


![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)